N-(5-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalizationThe reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the cyclopropoxy and methanesulfonamide groups retained .
Scientific Research Applications
N-(5-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- N-(5-Cyclopropoxy-4-iodopyridin-2-YL)methanesulfonamide
- N-(3-Cyclopropoxy-5-iodopyridin-4-YL)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H11IN2O3S |
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Molecular Weight |
354.17 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-iodopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-7-4-9(10)11-5-8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
SEWWLJGDHFAMIO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)I |
Origin of Product |
United States |
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